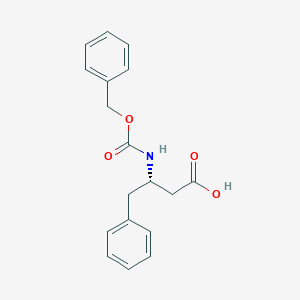

(S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid

Description

Properties

IUPAC Name |

(3S)-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(21)12-16(11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIQVOMIYLNNEC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190409 | |

| Record name | (βS)-β-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26250-86-2 | |

| Record name | (βS)-β-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26250-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The process begins with the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction forms the benzyloxycarbonyl-protected amino acid. The phenyl group is then introduced through a series of reactions involving the use of phenylacetic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form carboxylic acids.

Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed to remove the benzyloxycarbonyl group.

Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and bases like sodium hydride.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Free amine derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid is a chemical compound with the molecular formula C18H19NO4 . It has a molecular weight of 313.3478 . While specific applications of this compound are not extensively detailed in the provided search results, some potential uses can be inferred from the available information.

Potential Applications

- Research and Development : The compound is available for purchase as a reagent with a specified purity of 97%, suggesting its use in chemical research and development .

- Pharmaceutical Research : A related pyridazine compound, incorporating amino, carboxyl, carbonyl, or carboxamide groups, has potential applications in the treatment or prevention of inflammatory diseases, as well as in research, drug screening, and therapeutic applications .

- Synthesis of Amino Acids : This compound may be relevant in the stereoselective synthesis of natural and unnatural amino acids .

- Peptide Synthesis: this compound might be used in the synthesis of peptides .

While the search results do not provide specific case studies or comprehensive data tables detailing the applications of this compound, the compound appears to be primarily utilized as a building block or intermediate in chemical synthesis, particularly in the fields of amino acid and peptide chemistry, and pharmaceutical research .

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to participate in selective reactions without interference from the amino group. The phenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, facilitating its role in biochemical processes.

Comparison with Similar Compounds

Substituent Variations

- (S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid (): The tert-butoxycarbonyl (Boc) group replaces the benzyloxycarbonyl (Cbz) protective group. Boc is more labile under acidic conditions compared to Cbz, which is stable in acidic media but cleaved by hydrogenolysis .

- 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid (): A hydroxyl group at C3 enhances hydrogen-bonding capacity and acidity, which may influence pharmacokinetic properties such as membrane permeability or metabolic stability . The absence of a phenyl group at C4 reduces hydrophobicity compared to the target compound.

- The 3-methyl branch at C3 modifies steric bulk compared to the phenyl group at C4 in the target compound.

Stereochemical and Backbone Modifications

- (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid (): Incorporates an imidazole ring and a 4-hydroxyphenyl group, enabling metal coordination (via imidazole) and antioxidant or receptor-binding activity (via phenolic hydroxyl) . The extended backbone (propanoic acid vs. butanoic acid) and peptide-like linkage suggest distinct applications in protease inhibition or prodrug design.

Comparative Data Table

*Molecular weight calculated based on formula.

Implications of Structural Differences

- Protective Group Stability : The Boc group () offers orthogonal protection compared to Cbz, enabling sequential deprotection strategies in multi-step syntheses .

- Hydrophobicity vs. Polarity : The phenyl group in the target compound increases hydrophobicity, favoring membrane penetration, while hydroxyl () or imidazole () groups enhance aqueous solubility .

- Steric and Electronic Effects: Methylation () or cyano substitution () may modulate binding affinity in enzyme-active sites or receptor pockets .

Biological Activity

(S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid, also known by its CAS number 26250-86-2, is an amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a benzyloxycarbonyl (Cbz) protecting group and a phenyl moiety, which contribute to its unique biological activity and reactivity.

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- Structure : The compound consists of a butanoic acid backbone with an amino group protected by a benzyloxycarbonyl group and a phenyl group attached at the 4-position.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group allows for selective reactions, while the phenyl group enhances binding affinity to hydrophobic regions in proteins, facilitating its role in biochemical processes.

Enzyme Interaction

Research indicates that this compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to mimic natural substrates, thereby influencing enzyme kinetics and substrate specificity.

Case Studies and Research Findings

- Peptide Synthesis :

- Inhibition Studies :

- Pharmacological Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid | Similar backbone with additional methyl groups | Potentially enhanced hydrophobic interactions |

| (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid | Longer chain length | May exhibit different enzymatic interactions |

| (S)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid | Shorter amino chain | Focus on neuroprotective effects |

Q & A

Q. What established synthetic routes are available for (S)-3-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid, and what are their key steps?

- Methodological Answer : The compound is typically synthesized via solution-phase methods using benzyloxycarbonyl (Cbz) protection for the amino group. A common approach involves coupling 4-phenylbutanoic acid derivatives with Cbz-protected amino precursors. For example, hydrolysis of intermediate esters (e.g., compound 12 in ) under controlled acidic or basic conditions yields the final carboxylic acid. Key steps include:

- Amino Protection : Cbz groups are introduced using benzyl chloroformate under alkaline conditions .

- Coupling Reactions : Carbodiimide-based reagents (e.g., DCC) facilitate amide bond formation between protected amino acids and phenylbutanoic acid derivatives .

- Deprotection : Selective removal of protecting groups under hydrogenolysis (for Cbz) or acidic hydrolysis .

Q. How is the chiral integrity of this compound verified during synthesis?

- Methodological Answer : Chiral purity is validated using:

- Chiral HPLC : Separation of enantiomers on chiral stationary phases (e.g., cellulose- or amylose-derived columns) with UV detection .

- Optical Rotation : Comparison of observed αD values with literature data for (S)-configured analogs .

- X-ray Crystallography : Definitive structural confirmation, particularly for resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields in coupling steps during synthesis, particularly for large-scale applications?

- Methodological Answer : Low yields in coupling reactions often stem from steric hindrance or poor solubility. Strategies include:

- Microwave-Assisted Synthesis : Enhances reaction kinetics and reduces side products (e.g., 30–50% yield improvement in similar Cbz-protected compounds) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like HOBt minimize racemization .

- Coupling Reagents : Use of PyBOP or HATU instead of DCC for sterically hindered substrates .

Q. How should contradictory data on biological activity (e.g., receptor binding vs. enzyme inhibition) be analyzed?

- Methodological Answer : Discrepancies may arise from:

- Enantiomeric Impurities : Even minor R-isomer contamination (e.g., 2–5%) can skew biological assays. Re-evaluate purity via chiral HPLC .

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) affect ligand-receptor interactions. Standardize protocols across studies .

- Target Selectivity : Perform counter-screens against related receptors/enzymes to rule off-target effects .

Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

- Methodological Answer : Degradation studies use:

- LC-MS/MS : Identifies hydrolytic cleavage products (e.g., free 4-phenylbutanoic acid or Cbz-amine fragments) .

- Stability-Indicating HPLC : Monitors pH-dependent decomposition (e.g., ester hydrolysis in acidic buffers) .

- NMR Spectroscopy : Detects structural changes in deuterated solvents (e.g., D2O for tracking carboxylate formation) .

Application-Oriented Questions

Q. What role does the 4-phenyl group play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer : The phenyl group enhances lipophilicity, improving membrane permeability (logP ~2.5). However, it may reduce aqueous solubility. Strategies to balance these include:

- Prodrug Design : Esterification of the carboxylic acid to enhance bioavailability .

- SAR Studies : Compare analogs with substituted phenyl rings (e.g., 3,5-difluoro in ) to optimize target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.